4-[(6-Chloropyridazin-3-yl)methyl]-1-thia-4-azaspiro[5.5]undecane
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Overview
Description
4-[(6-Chloropyridazin-3-yl)methyl]-1-thia-4-azaspiro[5.5]undecane is a spiro compound featuring a unique structure that includes a chloropyridazine moiety and a thia-azaspiro ring system. Spiro compounds are known for their intriguing conformational and stereochemical properties, making them valuable in various fields of research and application .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Chloropyridazin-3-yl)methyl]-1-thia-4-azaspiro[5One common approach is the cyclization of appropriate precursors under controlled conditions to form the spiro ring, followed by chloropyridazine substitution .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-[(6-Chloropyridazin-3-yl)methyl]-1-thia-4-azaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen or addition of hydrogen to form reduced products.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce different functional groups into the molecule .
Scientific Research Applications
4-[(6-Chloropyridazin-3-yl)methyl]-1-thia-4-azaspiro[5.5]undecane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(6-Chloropyridazin-3-yl)methyl]-1-thia-4-azaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, thereby modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-Thia-4-azaspiro[4.5]decane: Another spiro compound with a similar ring system but different substituents.
1,3-Dioxane-1,3-dithiane spiranes: Compounds with similar spiro structures but containing oxygen and sulfur atoms in the rings.
Uniqueness
4-[(6-Chloropyridazin-3-yl)methyl]-1-thia-4-azaspiro[5.5]undecane is unique due to the presence of the chloropyridazine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(6-chloropyridazin-3-yl)methyl]-1-thia-4-azaspiro[5.5]undecane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3S/c15-13-5-4-12(16-17-13)10-18-8-9-19-14(11-18)6-2-1-3-7-14/h4-5H,1-3,6-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBOHGQWHGAWGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CN(CCS2)CC3=NN=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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